N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide
Description
Chemical Classification and Nomenclature
N-(3,4-Difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide belongs to the benzofuran-carboxamide class of heterocyclic compounds. Its systematic IUPAC name reflects its structural complexity:
- IUPAC Name : 3-[(2,3-Dimethoxybenzoyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide.
- CAS Registry Number : 872609-19-3.
- Molecular Formula : C$${24}$$H$${18}$$F$${2}$$N$${2}$$O$$_{5}$$.
The compound integrates two pharmacophoric motifs:
Structural Features and Molecular Architecture
Key Structural Components :
Molecular Properties :
| Property | Value |
|---|---|
| Molecular Weight | 452.4 g/mol |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 7 (carbonyl O, furan O, methoxy O) |
| Rotatable Bonds | 6 |
| Lipophilicity (LogP) | ~3.5 (estimated) |
The 2,3-dimethoxy group enhances electron density on the benzamido moiety, potentially influencing π-π stacking interactions with biological targets. Fluorine atoms at the 3,4-positions of the phenyl ring contribute to metabolic stability and binding specificity.
Historical Context in Benzofuran Research
Benzofuran derivatives have been studied since the 19th century, with Perkin’s 1870 synthesis of coumaranone marking a milestone. Key developments relevant to this compound include:
- 1950s–1980s : Discovery of natural benzofurans (e.g., usnic acid, psoralen) with antimicrobial and phototherapeutic properties.
- 1990s–2000s : Emergence of synthetic benzofuran-carboxamides as kinase inhibitors and antimicrobial agents.
- 2010s–Present : Optimization of substituent patterns (e.g., fluorination, methoxylation) to enhance target selectivity.
This compound exemplifies modern strategies to fine-tune benzofuran bioactivity through rational substitution.
Significance in Modern Medicinal Chemistry
Drug Design Advantages :
- Modular Synthesis : Palladium-catalyzed cross-coupling enables rapid diversification of the benzofuran core.
- Tunable Pharmacokinetics : Fluorine and methoxy groups balance lipophilicity and solubility, improving blood-brain barrier permeability.
- Target Versatility : The dual amide structure allows interactions with both hydrophilic (e.g., enzyme active sites) and hydrophobic targets (e.g., membrane receptors).
Comparative Analysis with Clinical Benzofurans :
| Compound | Target | Structural Difference |
|---|---|---|
| Vilazodone | SERT, 5-HT$$_{1A}$$ | Lacks fluorophenyl moiety |
| Amiodarone | Cardiac K$$^+$$ channels | Contains iodine substituents |
| This Compound | Kinases, microbial enzymes | Fluorophenyl + dimethoxybenzamido |
The 3,4-difluorophenyl and 2,3-dimethoxybenzamido groups distinguish this compound from clinically approved benzofurans, positioning it as a candidate for multi-target therapies .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-31-19-9-5-7-15(21(19)32-2)23(29)28-20-14-6-3-4-8-18(14)33-22(20)24(30)27-13-10-11-16(25)17(26)12-13/h3-12H,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNHCIUETSIQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the benzofuran core with an amine derivative.
Attachment of the Difluorophenyl and Dimethoxybenzamido Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The presence of fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pharmacopeial Benzofuran Derivatives (Pharmaceutical Candidates)
Evidence from Pharmacopeial Forum (2017) highlights benzofuran derivatives with dimethylaminopropyl and fluorophenyl substituents, such as 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide . These compounds share a benzofuran-carboxamide backbone but differ in side-chain substitutions. Key distinctions include:
- Dimethylaminopropyl group: Enhances solubility and CNS penetration, common in psychotropic agents.
- Fluorophenyl vs. difluorophenyl: The 3,4-difluorophenyl group in the target compound may improve steric and electronic interactions with hydrophobic binding pockets compared to monosubstituted fluorophenyl analogs.
Table 1: Pharmacopeial Benzofuran Analogs
| Compound | Substituents | Potential Application | Key Features |
|---|---|---|---|
| Target Compound | 3,4-difluorophenyl, 2,3-dimethoxy | Undisclosed | High lipophilicity, metabolic stability |
| 1-(3-Dimethylaminopropyl)-...carboxamide | 4-fluorophenyl, dimethylaminopropyl | CNS-targeted drugs | Improved solubility, CNS penetration |
Pesticidal Benzamide Derivatives
The Pesticide Chemicals Glossary lists benzamide-based agrochemicals such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) . These compounds exhibit structural parallels with the target molecule, particularly in their benzamide cores, but diverge in substituent chemistry:
- Flutolanil : A trifluoromethyl group enhances fungicidal activity by disrupting fungal membrane synthesis.
- Diflubenzuron : Chlorophenyl and difluorobenzamide groups confer insect growth-regulating properties.
Table 2: Pesticidal Benzamide Analogs
| Compound | Substituents | Use | Key Features |
|---|---|---|---|
| Target Compound | 3,4-difluorophenyl, 2,3-dimethoxy | Undisclosed | Dual fluorine/methoxy functionalization |
| Flutolanil | 3-isopropoxy, trifluoromethyl | Fungicide | Membrane synthesis inhibition |
| Diflubenzuron | 4-chlorophenyl, difluorobenzamide | Insecticide | Chitin synthesis inhibition |
Physicochemical and Metabolic Considerations
- Fluorine vs. Methoxy : Fluorine atoms (electron-withdrawing) increase metabolic stability and membrane permeability, while methoxy groups (electron-donating) may improve aqueous solubility .
- Comparative Lipophilicity: The target compound’s 3,4-difluorophenyl group likely confers higher logP values than non-fluorinated analogs, aligning with pesticidal benzamides like diflubenzuron .
Biological Activity
N-(3,4-Difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound features a benzofuran core with various substituents that enhance its pharmacological properties. The presence of fluorine atoms is particularly significant as they can improve metabolic stability and bioavailability, making such compounds promising candidates for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C24H18F2N2O5, with a molecular weight of 452.4 g/mol. Its structure includes:
- Benzofuran core : A fused benzene and furan ring system.
- Difluorophenyl group : Enhances the compound's interaction with biological targets.
- Dimethoxybenzamide moiety : Contributes to the compound's solubility and biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzofuran derivatives have shown their potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : A related study found that benzofuran derivatives can inhibit α-glucosidase with IC50 values significantly lower than standard inhibitors like acarbose, suggesting potential use in managing diabetes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. For example, docking simulations against HCV NS5B polymerase showed promising binding affinities, indicating potential antiviral activity .
Case Studies
- Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the benzofuran structure could lead to enhanced cytotoxicity against specific cancer types.
- Diabetes Management : The compound's ability to inhibit α-glucosidase was evaluated in vitro, demonstrating effective management of postprandial hyperglycemia. Compounds within this class showed IC50 values ranging from 40.7 μM to 173.6 μM, outperforming acarbose significantly .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzofuran core with difluorophenyl and dimethoxybenzamide | Anticancer, enzyme inhibition |
| N-(4-Fluorophenyl)-2-Hydroxy-1-Benzofuran-3-Carboxamide | Hydroxy group addition | Antioxidant activity |
| N-(2-Fluorophenyl)-5-Methyl-1-Benzofuran-2-Carboxamide | Methyl group substitution | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3,4-difluoroaniline with a pre-functionalized benzofuran-carboxylic acid derivative using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Reaction optimization includes controlling temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the product in ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- FT-IR to validate amide C=O stretches (~1650 cm⁻¹) and benzofuran ring vibrations .
Q. What are the primary biological targets or pathways associated with benzofuran carboxamide derivatives?
- Methodological Answer : Similar compounds exhibit activity against kinases (e.g., EGFR, VEGFR) and enzymes like cyclooxygenase-2 (COX-2). Target identification involves:
- In vitro kinase assays with recombinant proteins.
- Molecular docking (AutoDock Vina) to predict binding affinities to active sites.
- Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different studies for this compound?
- Methodological Answer :
- Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity, IC50 determination).
- Metabolic stability analysis : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes false negatives.
- Structural analogs comparison : Test derivatives (e.g., replacing difluorophenyl with trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks.
- MD simulations (GROMACS) : Assess binding stability in aqueous and membrane environments.
- PK/PD modeling : Integrate in vitro data to forecast in vivo efficacy .
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) impact the compound’s selectivity in enzyme inhibition?
- Methodological Answer :
- SAR studies : Synthesize analogs with systematic substitutions (e.g., 2,3-dimethoxy → 3,4-dichloro).
- Enzyme kinetics : Measure Ki values using fluorogenic substrates (e.g., for proteases).
- X-ray crystallography : Resolve co-crystal structures with target enzymes to map steric/electronic interactions .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice; monitor tumor growth inhibition.
- PK studies : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS.
- Toxicogenomics : Identify off-target effects using organ-specific RNA-seq .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported IC50 values across cell lines?
- Methodological Answer :
- Cell line authentication : Verify STR profiling to rule out contamination.
- Assay standardization : Use identical incubation times (e.g., 72 hours) and serum-free conditions.
- Microenvironment factors : Test under hypoxic vs. normoxic conditions to assess metabolic influences .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
